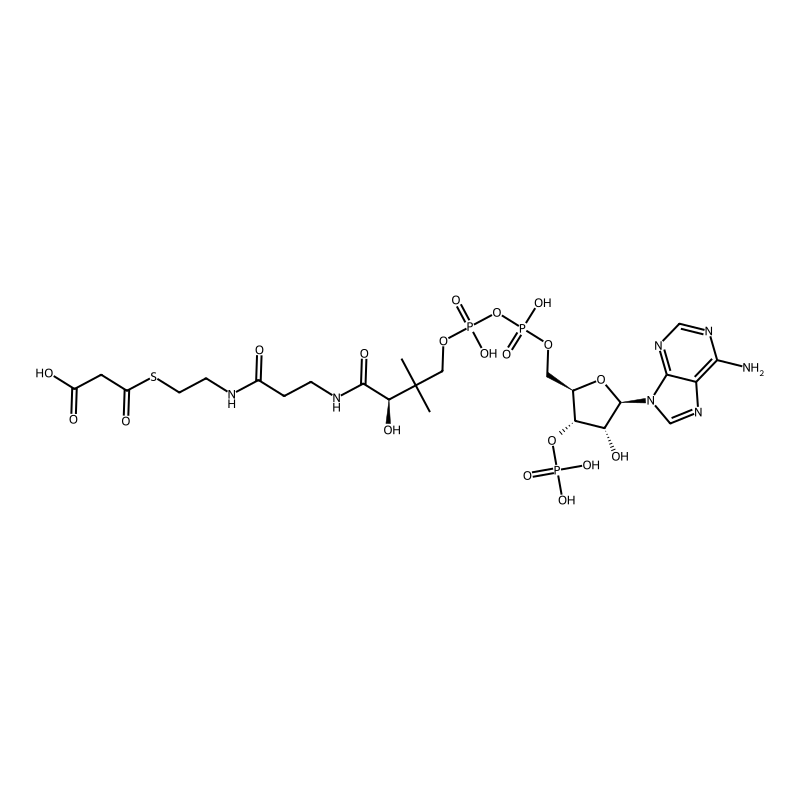

malonyl-CoA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fatty Acid Synthesis

Malonyl-CoA serves as the primary building block for the synthesis of long-chain fatty acids in most organisms. It acts as a substrate for the enzyme fatty acid synthase (FAS), which consecutively adds two-carbon units from malonyl-CoA to a growing fatty acid chain []. This process is essential for building various cellular components, including membranes, and storing energy in the form of triglycerides. Research efforts are directed towards understanding the regulation of FAS by malonyl-CoA and identifying potential drug targets for diseases associated with dysregulated fatty acid metabolism [].

Fatty Acid Oxidation

Malonyl-CoA also acts as an allosteric inhibitor of the enzyme carnitine palmitoyltransferase 1 (CPT1), which is the rate-limiting step in the mitochondrial β-oxidation of long-chain fatty acids []. By inhibiting CPT1, malonyl-CoA prevents the entry of fatty acids into the mitochondria for breakdown, thereby regulating the cellular balance between fatty acid synthesis and oxidation. This intricate interplay between malonyl-CoA and CPT1 is a key area of research in understanding metabolic regulation and its implications for obesity, diabetes, and other metabolic disorders [].

Malonyl-CoA is a coenzyme A derivative of malonic acid, characterized as a key intermediate in the biosynthesis of fatty acids and polyketides. It is an acyl-CoA compound that plays a crucial role in the metabolism of lipids by providing two-carbon units necessary for fatty acid elongation. Malonyl-CoA is synthesized from acetyl-CoA through a carboxylation reaction catalyzed by the enzyme acetyl-CoA carboxylase, which requires bicarbonate and ATP as substrates .

The primary reaction leading to the formation of malonyl-CoA involves the carboxylation of acetyl-CoA:

This reaction underscores the importance of malonyl-CoA in fatty acid biosynthesis, where it acts as a substrate for the fatty acid synthase complex. Following its synthesis, malonyl-CoA can undergo decarboxylation to yield acetyl-CoA, which is facilitated by malonyl-CoA decarboxylase .

Malonyl-CoA serves multiple biological functions:

- Fatty Acid Biosynthesis: It is integral to the synthesis of long-chain fatty acids by providing the necessary two-carbon units.

- Regulatory Role: Malonyl-CoA acts as an allosteric inhibitor of carnitine palmitoyltransferase 1, thereby regulating mitochondrial fatty acid oxidation. This prevents simultaneous fatty acid synthesis and degradation, ensuring metabolic efficiency .

- Signaling Molecule: It influences various physiological processes, including insulin secretion and energy substrate selection in muscle tissues .

The synthesis of malonyl-CoA primarily occurs through:

- Carboxylation of Acetyl-CoA: This reaction is catalyzed by acetyl-CoA carboxylase and is biotin-dependent.

- Mitochondrial Pathway: Malonyl-CoA can also be generated within mitochondria via malonyl-CoA synthetase, which ligates malonate to coenzyme A using ATP .

Malonyl-CoA has several applications in biochemical research and clinical settings:

- Metabolic Studies: It is used to study lipid metabolism and its regulatory mechanisms in various tissues.

- Pharmaceutical Research: Understanding malonyl-CoA's role may lead to therapeutic strategies for metabolic disorders such as obesity and diabetes.

- Biotechnology: Its involvement in polyketide biosynthesis makes it relevant for developing antibiotics and other bioactive compounds .

Research indicates that malonyl-CoA interacts with various enzymes and proteins:

- Carnitine Palmitoyltransferase 1: Its inhibition by malonyl-CoA regulates fatty acid oxidation.

- Fatty Acid Synthase: Malonyl-CoA serves as a substrate for this enzyme complex during fatty acid chain elongation.

- Transcriptional Regulators: In bacteria, malonyl-CoA can influence gene expression related to fatty acid metabolism through interaction with regulatory proteins like FapR .

Malonyl-CoA shares structural and functional similarities with several other acyl-CoAs. Here are some notable comparisons:

| Compound | Structure/Function | Unique Aspects |

|---|---|---|

| Acetyl-CoA | Two-carbon unit involved in various metabolic pathways | Precursor to malonyl-CoA; central in energy metabolism |

| Methylmalonyl-CoA | Three-carbon unit, involved in odd-chain fatty acid metabolism | Associated with specific metabolic disorders |

| Butyryl-CoA | Four-carbon acyl group, involved in butyrate metabolism | Plays a role in energy production from butyrate |

| Propionyl-CoA | Three-carbon acyl group, involved in propionate metabolism | Key intermediate in gluconeogenesis |

Malonyl-CoA's uniqueness lies in its dual role as both a substrate for biosynthesis and a regulatory molecule that governs metabolic pathways, distinguishing it from similar compounds that primarily serve as substrates or intermediates without such regulatory functions .

Cytosolic Synthesis via Acetyl-Coenzyme A Carboxylase 1

Cytosolic malonyl-coenzyme A biosynthesis is primarily catalyzed by acetyl-coenzyme A carboxylase 1, a biotin-dependent enzyme that represents the rate-limiting step in de novo fatty acid biosynthesis [1] [5]. This enzyme catalyzes the irreversible carboxylation of acetyl-coenzyme A to produce malonyl-coenzyme A through a two-step mechanism involving biotin as a prosthetic group [19] [20].

The structural organization of acetyl-coenzyme A carboxylase 1 comprises three major functional domains: a biotin carboxylase domain, a carboxyl transferase domain, and a biotin carboxyl carrier protein domain that links the other two domains [5] [19]. The catalytic mechanism begins with the biotin carboxylase domain consuming adenosine triphosphate and bicarbonate to catalyze the carboxylation of biotin, where bicarbonate serves as the donor of the carboxyl moiety [5]. Subsequently, the biotin carboxyl carrier protein domain transfers the carboxyl moiety from the carboxylated biotin to the carboxyl transferase domain, where it is transferred to acetyl-coenzyme A to complete the formation of malonyl-coenzyme A [5].

The enzyme exhibits unique structural characteristics that facilitate its regulatory functions [23]. Acetyl-coenzyme A carboxylase 1 forms extensive filaments when activated by citrate, one of its primary allosteric activators [6] [19]. The spatial dimension of acetyl-coenzyme A carboxylase 1 is broad, with functional domains spatially separated, necessitating the formation of homodimers to enable effective catalytic activity [5]. This homodimerization allows the carboxylated biotin in the biotin carboxylase domain to reach the acetyl-coenzyme A binding site in the carboxyl transferase domain of the partner molecule [5].

The regulation of cytosolic acetyl-coenzyme A carboxylase 1 occurs through multiple mechanisms including transcriptional control, covalent modification, and allosteric regulation [4] [5]. The enzyme is highly sensitive to phosphorylation by adenosine monophosphate-activated protein kinase, which inhibits its activity under low energy conditions to suppress energy-demanding fatty acid synthesis [6]. Citrate serves as a crucial allosteric activator, linking the enzyme's activity to the cellular energy state and substrate availability [31].

Table 1: Malonyl-Coenzyme A Biosynthesis Pathways and Compartmentalization

| Compartment | Primary Enzyme | Substrate | Regulation |

|---|---|---|---|

| Cytosol | Acetyl-coenzyme A Carboxylase 1 | Acetyl-coenzyme A + Bicarbonate + Adenosine triphosphate | Highly regulated by phosphorylation, allosteric modulators |

| Mitochondrial Outer Membrane | Acetyl-coenzyme A Carboxylase 2 | Acetyl-coenzyme A + Bicarbonate + Adenosine triphosphate | Highly regulated similar to acetyl-coenzyme A carboxylase 1 |

| Mitochondrial Matrix | Mitochondrial acetyl-coenzyme A carboxylase 1 and acyl-coenzyme A synthetase family member 3 | Acetyl-coenzyme A + Bicarbonate + Adenosine triphosphate / Malonate + Adenosine triphosphate + Coenzyme A | Coordinated action of mitochondrial acetyl-coenzyme A carboxylase 1 and acyl-coenzyme A synthetase family member 3 |

| Peroxisomes | Peroxisomal enzymes | Fatty acid β-oxidation intermediates | Connected to peroxisomal fatty acid metabolism |

Mitochondrial Synthesis Mechanisms: Acetyl-Coenzyme A Carboxylase 2 and Acyl-Coenzyme A Synthetase Family Member 3-Mediated Pathways

Mitochondrial malonyl-coenzyme A biosynthesis occurs through two distinct mechanisms involving acetyl-coenzyme A carboxylase 2 on the outer mitochondrial membrane and a coordinated pathway involving mitochondrial acetyl-coenzyme A carboxylase 1 and acyl-coenzyme A synthetase family member 3 within the mitochondrial matrix [1] [6] [8].

Acetyl-Coenzyme A Carboxylase 2 Pathway

Acetyl-coenzyme A carboxylase 2 is localized to the outer mitochondrial membrane through a hydrophobic amino-terminal region that facilitates membrane attachment [5] [21]. This enzyme catalyzes the same carboxylation reaction as its cytosolic counterpart, converting acetyl-coenzyme A to malonyl-coenzyme A using bicarbonate and adenosine triphosphate [1] [7]. However, the functional role of acetyl-coenzyme A carboxylase 2-generated malonyl-coenzyme A differs significantly from the cytosolic pool [5].

The malonyl-coenzyme A produced by acetyl-coenzyme A carboxylase 2 serves primarily as a regulator of fatty acid oxidation rather than as a substrate for fatty acid synthesis [5] [7]. This locally produced malonyl-coenzyme A interacts directly with carnitine palmitoyltransferase 1, which is also localized on the outer mitochondrial membrane [5]. The binding of malonyl-coenzyme A allosterically inhibits carnitine palmitoyltransferase 1 activity, thereby controlling the entry of long-chain fatty acids into mitochondria for β-oxidation [5] [7].

Research with acetyl-coenzyme A carboxylase 2-null mutant mice has demonstrated the functional significance of this pathway [7]. These mice exhibit higher fatty acid oxidation rates and accumulate less fat compared to wild-type mice [7]. When fed high-fat diets, acetyl-coenzyme A carboxylase 2-deficient mice remained leaner and maintained normal glucose and insulin levels, whereas wild-type mice developed obesity and type 2 diabetes [7].

The subcellular localization of acetyl-coenzyme A carboxylase 2 has been confirmed through immunofluorescence microscopy and green fluorescent protein fusion studies [21]. The enzyme's amino-terminal sequence contains a mitochondrial targeting sequence that directs it specifically to mitochondria [21]. This targeting is mediated by the first 20 amino acid residues, which exhibit high hydrophobicity characteristic of mitochondrial leader sequences [21].

Acyl-Coenzyme A Synthetase Family Member 3-Mediated Pathway

Within the mitochondrial matrix, malonyl-coenzyme A biosynthesis involves a coordinated mechanism utilizing mitochondrial acetyl-coenzyme A carboxylase 1 and acyl-coenzyme A synthetase family member 3 [1] [8]. This pathway represents an alternative route for malonyl-coenzyme A formation that is distinct from the classical acetyl-coenzyme A carboxylation mechanism [6] [30].

Acyl-coenzyme A synthetase family member 3 functions as a malonyl-coenzyme A synthetase with high specificity for malonate [22] [30]. The enzyme catalyzes the adenosine triphosphate-dependent ligation of malonate to coenzyme A, forming malonyl-coenzyme A [6] [30]. This reaction serves dual purposes: it provides malonyl-coenzyme A for mitochondrial fatty acid synthesis and facilitates the clearance of malonate, which is a potent inhibitor of mitochondrial respiration through its competitive inhibition of succinate dehydrogenase [6].

Table 2: Enzyme Kinetic Parameters for Malonyl-Coenzyme A Synthesis

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Notes |

|---|---|---|---|---|

| Acyl-coenzyme A synthetase family member 3 | Malonate | 36.8 | 0.413 | High specificity for malonate |

| Acetyl-coenzyme A carboxylase 1 | Acetyl-coenzyme A | 10-20 | 10-20 | Rate-limiting enzyme in fatty acid synthesis |

| Acetyl-coenzyme A carboxylase 2 | Acetyl-coenzyme A | 10-20 | 10-20 | Regulates fatty acid oxidation |

The mitochondrial acetyl-coenzyme A carboxylase 1 isoform is expressed from an acetyl-coenzyme A carboxylase alpha transcript splicing variant and contains a mitochondrial targeting sequence [8]. This isoform works in tandem with acyl-coenzyme A synthetase family member 3 to provide malonyl-coenzyme A essential for mitochondrial biogenesis [8]. Knockdown studies have demonstrated that simultaneous reduction of both enzymes results in almost complete ablation of protein lipoylation, indicating their redundant but essential functions in mitochondrial fatty acid synthesis [8].

The substrate specificity of acyl-coenzyme A synthetase family member 3 has been thoroughly characterized [30]. The enzyme exhibits highest activity with malonate as substrate, with methylmalonate activated at 70% of the rate observed for malonate [30]. Minimal activity is observed with acetate, and no detectable activity occurs with other dicarboxylic acids or fatty acids [30]. The enzyme requires adenosine triphosphate, magnesium ions, and coenzyme A for activity, and mitochondrial holo-acyl carrier protein cannot substitute for coenzyme A [30].

Peroxisomal Malonyl-Coenzyme A Generation and Metabolic Crosstalk

Peroxisomal malonyl-coenzyme A generation represents a specialized aspect of cellular metabolism that involves both direct synthesis and metabolic crosstalk with other compartments [9] [13] [15]. Peroxisomes contribute to malonyl-coenzyme A metabolism through their role in fatty acid β-oxidation and through the presence of malonyl-coenzyme A-sensitive enzymes [9] [17].

Peroxisomal Malonyl-Coenzyme A Decarboxylase

Malonyl-coenzyme A decarboxylase is present in peroxisomal compartments along with cytosolic and mitochondrial locations [11] [15]. This enzyme catalyzes the conversion of malonyl-coenzyme A to acetyl-coenzyme A and carbon dioxide, effectively reversing the action of acetyl-coenzyme A carboxylase [11]. The peroxisomal isoform of malonyl-coenzyme A decarboxylase includes a carboxyl-terminal peroxisomal targeting signal type 1, directing it specifically to peroxisomes [15].

The role of peroxisomal malonyl-coenzyme A decarboxylase involves the degradation of intraperoxisomal malonyl-coenzyme A generated by the peroxisomal β-oxidation of odd chain-length dicarboxylic fatty acids [15]. This function is crucial for maintaining metabolic balance within peroxisomes and preventing the accumulation of potentially inhibitory malonyl-coenzyme A concentrations [15].

Peroxisomal Carnitine Acyltransferase Regulation

Peroxisomes contain carnitine acyltransferase activities that are sensitive to malonyl-coenzyme A inhibition, similar to their mitochondrial counterparts [9] [17]. Studies have demonstrated that peroxisomal palmitoyltransferase activity constitutes approximately 20% of the combined peroxisomal and mitochondrial pool in fed rat liver [17]. Both palmitoyltransferase and decanoyltransferase activities in gradient-purified peroxisomes are sensitive to malonyl-coenzyme A, with up to 90% inhibition achieved at concentrations below 10 micromolar [17].

The malonyl-coenzyme A sensitivity of peroxisomal carnitine acyltransferase is lost upon solubilization, similar to the behavior observed with the mitochondrial enzyme [9] [17]. This suggests that the inhibitory mechanism requires the intact membrane environment and proper enzyme topology [17]. The functional significance of this regulation extends to the control of both mitochondrial and peroxisomal fatty acid oxidation pathways [9].

Metabolic Crosstalk Between Compartments

The metabolic crosstalk involving peroxisomal malonyl-coenzyme A generation encompasses multiple interconnected pathways that coordinate fatty acid metabolism across cellular compartments [13] [14] [16]. Peroxisomal fatty acid oxidation contributes substantially to the acetyl-coenzyme A pool used for malonyl-coenzyme A synthesis [13]. Studies in perfused rat hearts have demonstrated that peroxisomal β-oxidation supplies greater than 50% of the fatty acid-derived acetyl groups that ultimately contribute to malonyl-coenzyme A formation [13].

Table 3: Tissue Distribution of Malonyl-Coenzyme A

| Tissue | Malonyl-Coenzyme A Concentration | Primary Function | Primary Enzyme |

|---|---|---|---|

| Liver | Low micromolar range | Fatty acid synthesis | Acetyl-coenzyme A carboxylase 1 |

| Heart | Low micromolar range | Regulation of fatty acid oxidation | Acetyl-coenzyme A carboxylase 2 |

| Skeletal Muscle | Low micromolar range | Regulation of fatty acid oxidation | Acetyl-coenzyme A carboxylase 2 |

| Adipose Tissue | Low micromolar range | Fatty acid synthesis | Acetyl-coenzyme A carboxylase 1 |

The crosstalk between peroxisomes and mitochondria involves the transfer of chain-shortened fatty acid products from peroxisomal β-oxidation to mitochondria for complete oxidation [14]. This process becomes particularly important under conditions where malonyl-coenzyme A levels are elevated, as peroxisomal products can enter mitochondria independently of carnitine palmitoyltransferase 1, thus providing an alternative route for fatty acid disposal [14]. Research with obese Zucker rats has demonstrated that peroxisomal contributions to fatty acid metabolism increase under insulin-resistant conditions, highlighting the adaptive nature of this metabolic crosstalk [14].

Table 4: Metabolic Crosstalk in Malonyl-Coenzyme A Metabolism

| Compartments | Mediators | Functional Significance |

|---|---|---|

| Cytosol-Mitochondria | Malonyl-coenzyme A, Carnitine palmitoyltransferase 1 | Regulation of fatty acid oxidation |

| Mitochondria-Peroxisomes | Fatty acid intermediates, Acylcarnitines | Complementary fatty acid oxidation |

| Peroxisomes-Cytosol | Acetyl-coenzyme A, Chain-shortened fatty acids | Alternative pathway for fatty acid metabolism |

The integration of peroxisomal malonyl-coenzyme A metabolism with cellular energy homeostasis involves complex regulatory mechanisms that respond to nutritional and metabolic demands [10] [16]. During periods of increased cardiac work, malonyl-coenzyme A concentrations decrease through mechanisms that may involve peroxisomal contributions to acetyl-coenzyme A pools and subsequent effects on cytosolic malonyl-coenzyme A synthesis [10]. This metabolic flexibility allows cells to maintain appropriate fuel utilization patterns under varying physiological conditions [16].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types